4-Amino-6-isopropyl-1,3,5-triazin-2-ol synthesis pathway
4-Amino-6-isopropyl-1,3,5-triazin-2-ol synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 4-Amino-6-isopropyl-1,3,5-triazin-2-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on established methodologies for the preparation of substituted 1,3,5-triazine derivatives, primarily involving the sequential nucleophilic substitution of cyanuric chloride.
Proposed Synthesis Pathway
The synthesis of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol can be achieved through a three-step process commencing with cyanuric chloride. This versatile starting material allows for the controlled, stepwise introduction of different functional groups onto the triazine core. The general strategy involves the sequential reaction with ammonia and isopropylamine, followed by a final hydrolysis step to yield the target compound.
The reactivity of the chlorine atoms on the cyanuric chloride ring decreases as they are successively replaced, which facilitates a controlled synthesis. The first substitution is typically carried out at a low temperature, the second at a slightly elevated temperature, and the final substitution often requires more forcing conditions.
Figure 1: Proposed synthesis pathway for 4-Amino-6-isopropyl-1,3,5-triazin-2-ol.
Quantitative Data Summary
The following table summarizes the key quantitative data for the proposed synthesis of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol. Please note that as this is a proposed pathway, the yields are estimates based on similar reactions reported in the literature for analogous compounds.
| Step | Reactant 1 | Reactant 2 | Product | Solvent | Temperature (°C) | Estimated Yield (%) |
| 1 | Cyanuric Chloride | Aqueous Ammonia | 2-Amino-4,6-dichloro-1,3,5-triazine | Dioxane/Water | 0 - 5 | 85 - 95 |
| 2 | 2-Amino-4,6-dichloro-1,3,5-triazine | Isopropylamine | 4-Amino-6-chloro-2-isopropyl-1,3,5-triazine | Acetone | 30 - 40 | 80 - 90 |
| 3 | 4-Amino-6-chloro-2-isopropyl-1,3,5-triazine | Water (acidified) | 4-Amino-6-isopropyl-1,3,5-triazin-2-ol | Dioxane/Water | 80 - 100 | 70 - 85 |
Detailed Experimental Protocols
The following are detailed experimental protocols for each step in the proposed synthesis of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol.
Step 1: Synthesis of 2-Amino-4,6-dichloro-1,3,5-triazine
This procedure is adapted from established methods for the mono-amination of cyanuric chloride.
Materials:
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Cyanuric chloride (18.4 g, 0.1 mol)
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Dioxane (200 mL)
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Aqueous ammonia (28-30%, 11.3 mL, 0.2 mol)
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Crushed ice
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Water
Procedure:
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A solution of cyanuric chloride in dioxane is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
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The flask is cooled in an ice-salt bath to maintain the temperature between 0 and 5 °C.
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Aqueous ammonia is added dropwise to the stirred solution over a period of 1-2 hours, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, the reaction mixture is stirred for an additional 3-4 hours at the same temperature.
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The reaction mixture is then poured into a beaker containing 500 g of crushed ice and stirred.
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The resulting white precipitate of 2-amino-4,6-dichloro-1,3,5-triazine is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Synthesis of 4-Amino-6-chloro-2-isopropyl-1,3,5-triazine
This step involves the nucleophilic substitution of a second chlorine atom with isopropylamine.
Materials:
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2-Amino-4,6-dichloro-1,3,5-triazine (16.5 g, 0.1 mol)
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Acetone (200 mL)
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Isopropylamine (7.1 g, 0.12 mol)
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Sodium bicarbonate (10.1 g, 0.12 mol)
Procedure:
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2-Amino-4,6-dichloro-1,3,5-triazine is dissolved in acetone in a flask equipped with a reflux condenser, a magnetic stirrer, and a thermometer.
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Isopropylamine is added to the solution, followed by the portion-wise addition of sodium bicarbonate to neutralize the HCl formed during the reaction.
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The reaction mixture is warmed to 30-40 °C and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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After the reaction is complete, the inorganic salts are removed by filtration.
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The acetone is removed from the filtrate under reduced pressure to yield the crude product.
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The crude 4-amino-6-chloro-2-isopropyl-1,3,5-triazine can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Step 3: Synthesis of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol
The final step is the hydrolysis of the remaining chloro-substituted triazine to the corresponding hydroxytriazine (which exists in the tautomeric keto form).
Materials:
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4-Amino-6-chloro-2-isopropyl-1,3,5-triazine (18.6 g, 0.1 mol)
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Dioxane (150 mL)
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Water (150 mL)
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Concentrated hydrochloric acid (a few drops to catalyze the reaction)
Procedure:
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4-Amino-6-chloro-2-isopropyl-1,3,5-triazine is suspended in a mixture of dioxane and water in a round-bottom flask fitted with a reflux condenser.
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A few drops of concentrated hydrochloric acid are added to catalyze the hydrolysis.
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The mixture is heated to reflux (80-100 °C) and maintained at this temperature for 8-12 hours. The reaction can be monitored by TLC until the starting material is no longer detectable.
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The reaction mixture is cooled to room temperature, and the solvent is partially removed under reduced pressure.
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The resulting precipitate is collected by filtration, washed with water, and then with a small amount of cold acetone.
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The final product, 4-Amino-6-isopropyl-1,3,5-triazin-2-ol, is dried in a vacuum oven. Further purification can be achieved by recrystallization if necessary.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis and purification of 4-Amino-6-isopropyl-1,3,5-triazin-2-ol.
Figure 2: Logical workflow of the synthesis and purification process.
Disclaimer: The synthesis pathway and experimental protocols described in this document are proposed based on established chemical principles and literature precedents for similar compounds. As a direct published synthesis for 4-Amino-6-isopropyl-1,3,5-triazin-2-ol was not identified, these procedures should be considered as a starting point for experimental investigation. Appropriate safety precautions and laboratory practices should be employed at all times. The estimated yields are for guidance only and may vary depending on the specific experimental conditions.
